molecular formula C23H32Cl2N2O2 B15186548 Propiophenone, 4'-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride CAS No. 65976-26-3

Propiophenone, 4'-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride

Cat. No.: B15186548
CAS No.: 65976-26-3
M. Wt: 439.4 g/mol
InChI Key: FPMLIKQEMJIXTC-UHFFFAOYSA-N
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Description

Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride is a chemical compound with the molecular formula C23H32Cl2N2O2 and a molecular weight of 439.4184 . This compound is known for its significant pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride involves multiple steps. One common synthetic route includes the reaction of various substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound forms an enzyme-inhibitor complex, which competitively inhibits the target enzyme .

Comparison with Similar Compounds

Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride can be compared with other similar compounds, such as:

Propiophenone, 4’-(4-(4-phenyl-1-piperazinyl)butoxy)-, dihydrochloride stands out due to its unique combination of pharmacological properties and potential therapeutic applications.

Properties

CAS No.

65976-26-3

Molecular Formula

C23H32Cl2N2O2

Molecular Weight

439.4 g/mol

IUPAC Name

1-[4-[4-(4-phenylpiperazin-1-yl)butoxy]phenyl]propan-1-one;dihydrochloride

InChI

InChI=1S/C23H30N2O2.2ClH/c1-2-23(26)20-10-12-22(13-11-20)27-19-7-6-14-24-15-17-25(18-16-24)21-8-4-3-5-9-21;;/h3-5,8-13H,2,6-7,14-19H2,1H3;2*1H

InChI Key

FPMLIKQEMJIXTC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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